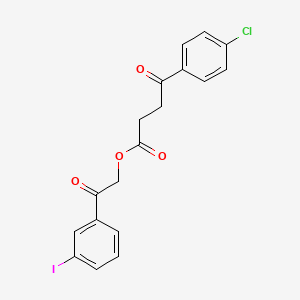
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate, also known as CORM-2, is a carbon monoxide releasing molecule that has been extensively studied in scientific research. CORM-2 is a promising compound due to its unique properties and potential applications in various fields of research.
Mecanismo De Acción
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate releases carbon monoxide in a controlled manner, which can activate various signaling pathways in cells. Carbon monoxide has been shown to have anti-inflammatory, anti-apoptotic, and vasodilatory effects, which can be beneficial in treating various diseases.
Biochemical and Physiological Effects:
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has been shown to have various biochemical and physiological effects in different cell types. It can activate the heme oxygenase-1 pathway, which can lead to the production of antioxidant molecules and anti-inflammatory effects. 2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate can also induce vasodilation, which can improve blood flow and oxygen delivery to tissues. Additionally, 2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has several advantages for lab experiments, including its ability to release carbon monoxide in a controlled manner and its potential applications in various fields of research. However, 2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate also has limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Direcciones Futuras
There are several future directions for research involving 2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate. One potential area of research is the development of new carbon monoxide releasing molecules with improved properties and lower toxicity. Another area of research is the exploration of the potential applications of 2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate in treating various diseases, including cancer, cardiovascular diseases, and inflammation. Additionally, more research is needed to understand the mechanisms of action of 2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate and its effects on different cell types.
Métodos De Síntesis
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate can be synthesized through a multistep process involving the reaction of 3-iodophenylacetic acid with ethyl chloroformate, followed by the reaction with 4-chlorophenylacetic acid and sodium hydride. The final product is obtained through the reaction with carbon monoxide gas and palladium catalyst.
Aplicaciones Científicas De Investigación
2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has been widely used in scientific research due to its ability to release carbon monoxide, a gas that has been shown to have various biological effects. 2-(3-iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has been studied for its potential applications in treating various diseases, including cardiovascular diseases, cancer, and inflammation.
Propiedades
IUPAC Name |
[2-(3-iodophenyl)-2-oxoethyl] 4-(4-chlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClIO4/c19-14-6-4-12(5-7-14)16(21)8-9-18(23)24-11-17(22)13-2-1-3-15(20)10-13/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAGJYJAFCOWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClIO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Iodophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-(3-nitrophenyl)-2-furyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5038211.png)
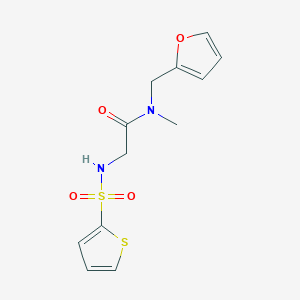
![N-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B5038222.png)
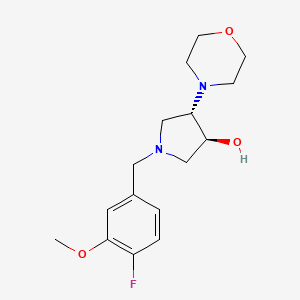
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[(1-hydroxycyclohexyl)methyl]propanamide](/img/structure/B5038238.png)
![N-[(5-methyl-2-thienyl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5038243.png)
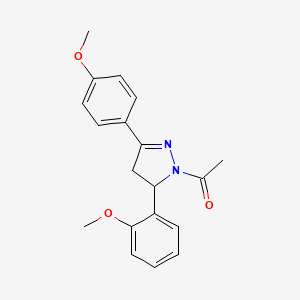
![ethyl 4-{[{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}(methylamino)methylene]amino}benzoate](/img/structure/B5038250.png)

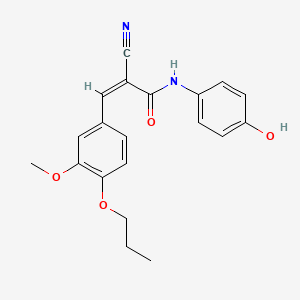
![3-benzyl-2-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5038273.png)
![2-(phenylthio)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5038277.png)
![7-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5038283.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5038306.png)